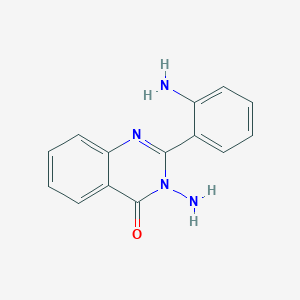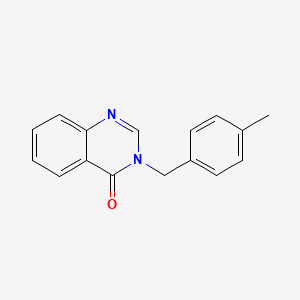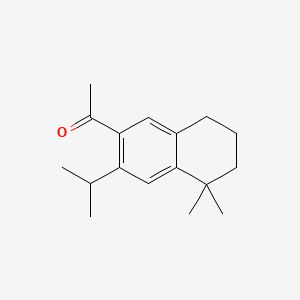![molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3](/img/structure/B11864851.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H21NO5Si and a molecular weight of 251.35 g/mol . This compound is known for its unique properties, including a boiling point of approximately 281.1°C and a density of 1.029 g/cm³ . It is widely used in various scientific and industrial applications due to its versatile chemical structure.
Métodos De Preparación
The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.
Comparación Con Compuestos Similares
Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:
Methyl (3-(trimethoxysilyl)propyl)carbamate: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and properties.
3-(Trimethoxysilyl)propylamine: Lacks the carbamate group, making it less versatile in certain applications.
(3-(Trimethoxysilyl)propyl)methacrylate: Contains a methacrylate group, which provides different polymerization properties.
The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.
Propiedades
Número CAS |
155159-90-3 |
|---|---|
Fórmula molecular |
C9H21NO5Si |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
ethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11) |
Clave InChI |
MHBPZEDIFIPGSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


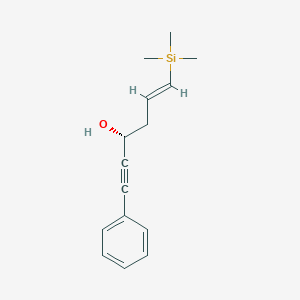
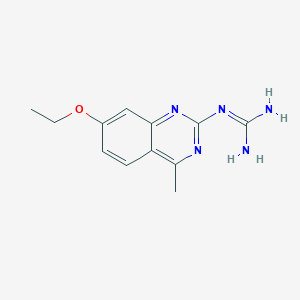
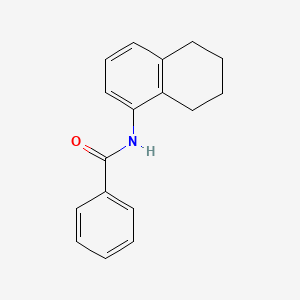
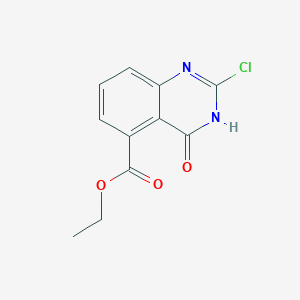


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
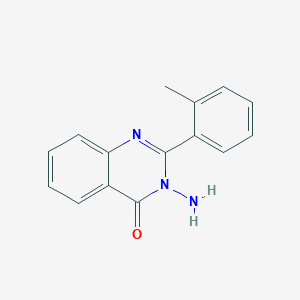


![1-(3,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864843.png)
